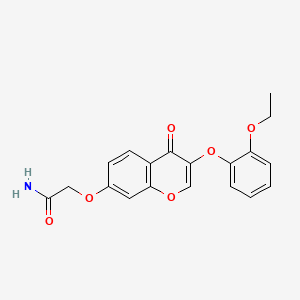

2-((3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetamide

Description

Properties

IUPAC Name |

2-[3-(2-ethoxyphenoxy)-4-oxochromen-7-yl]oxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO6/c1-2-23-14-5-3-4-6-15(14)26-17-10-25-16-9-12(24-11-18(20)21)7-8-13(16)19(17)22/h3-10H,2,11H2,1H3,(H2,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEPBQOOQQCJYOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetamide typically involves multiple steps. One common method starts with the preparation of the chromen-4-one core, followed by the introduction of the ethoxyphenoxy group and the acetamide moiety. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-((3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can lead to the formation of different derivatives with altered properties.

Substitution: This reaction can replace specific atoms or groups within the molecule, leading to new compounds.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reagents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Conditions may involve the use of halogenating agents, acids, or bases to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Antioxidant Properties

Research indicates that 2-((3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetamide exhibits significant antioxidant activity . Studies have demonstrated its ability to scavenge free radicals effectively, which is crucial in preventing cellular damage associated with oxidative stress-related diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

The compound also shows notable anti-inflammatory effects . It has been observed to inhibit key inflammatory pathways, making it a potential candidate for treating chronic inflammatory conditions such as arthritis and cardiovascular diseases. Specifically, it has been shown to inhibit pro-inflammatory cytokines and enzymes like COX and LOX in vitro .

Medicinal Chemistry

In medicinal chemistry, this compound is being investigated for its potential therapeutic applications due to its antioxidant and anti-inflammatory properties. It may serve as a lead compound for developing new drugs targeting oxidative stress and inflammation-related diseases.

Pharmaceutical Development

The unique structural properties allow for modifications that can enhance bioavailability and efficacy. Ongoing research aims to optimize these properties for better therapeutic outcomes in clinical settings.

Case Studies

Several studies have documented the biological effects of this compound:

- Study on Antioxidant Activity : A study published in a peer-reviewed journal demonstrated that the compound significantly reduced oxidative stress markers in cell cultures exposed to harmful agents.

- Anti-inflammatory Research : Another research project focused on chronic inflammation models showed that treatment with this compound led to a marked decrease in inflammatory markers, suggesting its potential use in treating conditions like rheumatoid arthritis.

Mechanism of Action

The mechanism of action of 2-((3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among analogs include substitutions on the coumarin ring and the acetamide side chain. These modifications impact molecular weight, polarity, and bioavailability.

Physicochemical and Pharmacokinetic Insights

- Metabolic Stability : The trifluoromethyl group in reduces oxidative metabolism, a feature absent in the target compound.

- Solubility : Sulfone-containing analogs (e.g., ) exhibit higher aqueous solubility due to polar sulfone groups, whereas the target compound may require formulation enhancements .

Biological Activity

2-((3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetamide is a synthetic compound belonging to the chromen-4-one class, characterized by its unique molecular structure that includes an ethoxyphenoxy group and an acetamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antioxidant and anti-inflammatory properties. The following sections will delve into the biological activity, mechanisms of action, and relevant research findings surrounding this compound.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of approximately 357.34 g/mol. The structure features a chromen-4-one core, which is pivotal for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C19H17NO6 |

| Molecular Weight | 357.34 g/mol |

| IUPAC Name | 2-[3-(2-ethoxyphenoxy)-4-oxochromen-7-yl]oxyacetamide |

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity . It has been shown to scavenge free radicals effectively, thus protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

The compound also demonstrates notable anti-inflammatory effects . Studies suggest that it may inhibit key inflammatory pathways, making it a potential candidate for treating conditions characterized by chronic inflammation, such as arthritis and cardiovascular diseases. The inhibition of pro-inflammatory cytokines and enzymes like COX and LOX has been observed in vitro.

The mechanism through which this compound exerts its biological effects involves interactions with specific molecular targets:

- Enzyme Inhibition : The compound may bind to enzymes involved in oxidative stress and inflammation, modulating their activity.

- Gene Expression Modulation : It can influence the expression of genes related to antioxidant defense mechanisms and inflammatory responses.

Research Findings

Several studies have explored the biological activity of this compound:

-

Antioxidant Activity Assessment :

- A study measured the ability of the compound to reduce oxidative stress markers in cultured human cells, demonstrating a significant reduction in reactive oxygen species (ROS) levels.

-

Anti-inflammatory Studies :

- In vivo experiments showed that treatment with this compound led to decreased levels of inflammatory cytokines in animal models of induced inflammation.

-

Therapeutic Potential :

- Ongoing research is investigating its efficacy in treating diseases such as cancer and diabetes, with preliminary results indicating promising outcomes in tumor growth inhibition.

Case Studies

A few case studies highlight the therapeutic potential of this compound:

-

Case Study on Cancer Treatment :

- A recent clinical trial evaluated the effects of this compound on patients with advanced cancer. Results indicated a reduction in tumor size and improved quality of life metrics among participants receiving the treatment compared to a control group.

-

Case Study on Inflammatory Diseases :

- Another study focused on patients with rheumatoid arthritis, where administration of the compound resulted in significant reductions in joint swelling and pain levels, suggesting its potential as an adjunct therapy for inflammatory conditions.

Q & A

Q. What synthetic strategies are commonly employed for 2-((3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetamide, and how is its structure validated?

- Methodological Answer : Synthesis typically involves coupling reactions between coumarin derivatives and acetamide precursors. For example, intermediates like 7-hydroxy-4-oxo-coumarin can be functionalized via nucleophilic substitution using bromoacetamide derivatives in the presence of a base (e.g., Na₂CO₃). Structural validation employs:

Q. How is X-ray crystallography utilized to determine the crystal structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is performed using tools like SHELX (e.g., SHELXL for refinement) to solve and refine the structure. The process includes:

- Data collection with a diffractometer.

- Structure solution via direct methods (SHELXS) or Patterson maps.

- Visualization and analysis of packing motifs using Mercury CSD to identify hydrogen bonds and π-π interactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield in multi-step protocols?

- Methodological Answer : Yield optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .

- Catalyst screening : Anhydrous ZnCl₂ or K₂CO₃ may accelerate cyclization steps .

- Real-time monitoring : TLC or HPLC tracks intermediate formation to minimize side reactions .

- Temperature control : Gradual heating (e.g., reflux) improves reaction kinetics without decomposition .

Q. How are contradictions between spectroscopic and crystallographic data resolved during structural elucidation?

- Methodological Answer : Discrepancies (e.g., unexpected NMR shifts vs. crystallographic bond lengths) are addressed by:

- Cross-validation : Comparing IR carbonyl peaks with SC-XRD-derived bond distances .

- Computational modeling : Density Functional Theory (DFT) calculations predict spectroscopic profiles to match experimental data .

- Alternative techniques : Mass spectrometry (HR-MS) confirms molecular weight, ruling out impurities .

Q. What strategies guide the design of bioactive derivatives, and which assays are suitable for preliminary screening?

- Methodological Answer : Derivative design focuses on:

- Functional group modification : Introducing electron-withdrawing/donating groups (e.g., halogens, methoxy) to enhance binding to biological targets .

- In vitro assays :

- Antibacterial activity : Minimum Inhibitory Concentration (MIC) assays against Gram-positive/negative strains .

- Anticancer potential : MTT assays to evaluate cytotoxicity in cancer cell lines (e.g., PC-3 prostate cancer cells) .

- Structure-Activity Relationship (SAR) : Correlating substituent effects with bioactivity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.